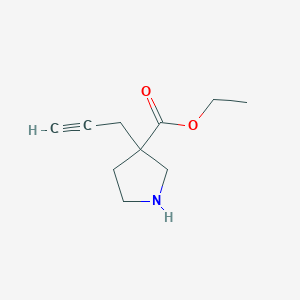
4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile, also known as CEP-33779, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on the activity of the NF-κB pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival.
Mécanisme D'action
4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile acts as an inhibitor of the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the IκB protein. This results in the accumulation of IκB and subsequent inhibition of NF-κB activation, leading to reduced inflammation and cell survival.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to have various biochemical and physiological effects. In cancer cells, 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been targeted by 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile due to its ability to reduce inflammation. Additionally, 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile in lab experiments is its specificity towards the NF-κB pathway, which allows for targeted inhibition without affecting other cellular processes. Additionally, 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for the research and development of 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile. One direction is the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the combination of 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile with other drugs or therapies could enhance its efficacy and reduce potential toxicity. Further studies are also needed to fully understand the mechanism of action of 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile and its effects on other cellular processes.
Méthodes De Synthèse
The synthesis of 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile involves several steps, including the coupling of piperidine-4-carbonitrile with propargyl bromide, followed by the addition of but-3-enylmagnesium bromide and subsequent reaction with acryloyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. In cancer research, 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been targeted by 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile due to its ability to reduce inflammation. Additionally, 4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Propriétés
IUPAC Name |
4-but-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-5-6-13(11-14)7-9-15(10-8-13)12(16)4-2/h3-4H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKLFLCAOAWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCN(CC1)C(=O)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-But-3-enyl-1-prop-2-enoylpiperidine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2974552.png)
![3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one](/img/structure/B2974553.png)
![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974554.png)
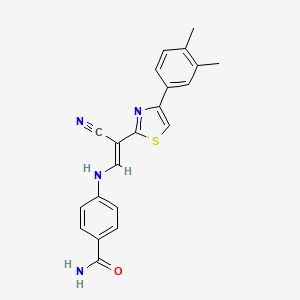
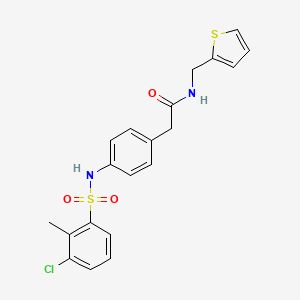
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
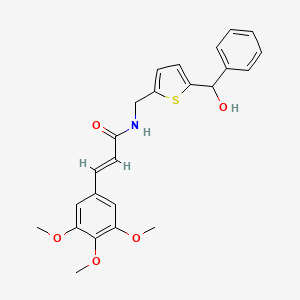
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
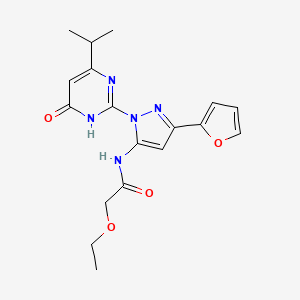
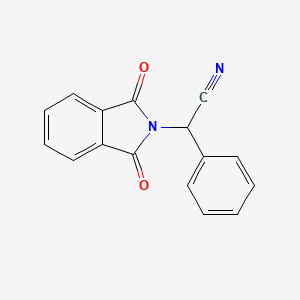
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2974568.png)
![N-(5-(2-(o-tolyloxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974571.png)

